molecular formula C7H3Cl5 B3045354 1,4-Dichloro-2-(trichloromethyl)benzene CAS No. 10541-71-6

1,4-Dichloro-2-(trichloromethyl)benzene

Cat. No.: B3045354
CAS No.: 10541-71-6
M. Wt: 264.4 g/mol
InChI Key: GSRCWOBJTVTICJ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(trichloromethyl)benzene is an organic compound with the molecular formula C₇H₃Cl₅. It is a derivative of benzene, where two chlorine atoms are positioned at the 1 and 4 positions, and a trichloromethyl group is attached at the 2 position. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

1,4-Dichloro-2-(trichloromethyl)benzene can be synthesized through the chlorination of para-xylene. The reaction involves the substitution of hydrogen atoms with chlorine atoms in the presence of a catalyst such as ferric chloride. The industrial production method typically involves the chlorination of para-xylene under controlled conditions to ensure the selective formation of the desired product .

Chemical Reactions Analysis

1,4-Dichloro-2-(trichloromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include water, resorcinol, and reducing agents. The major products formed from these reactions are benzoic acid, hydrochloric acid, and 2,4-dihydroxybenzophenone .

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(trichloromethyl)benzene involves its interaction with various molecular targets. It can undergo hydrolysis to form benzoic acid and hydrochloric acid, which can further participate in other chemical reactions. The pathways involved include nucleophilic substitution and hydrolysis reactions .

Comparison with Similar Compounds

1,4-Dichloro-2-(trichloromethyl)benzene can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical behavior.

Biological Activity

Overview

1,4-Dichloro-2-(trichloromethyl)benzene, with the molecular formula C7H3Cl5C_7H_3Cl_5, is an organic compound characterized by its chlorinated aromatic structure. This compound is notable for its diverse applications in industrial chemistry and potential biological activities. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, particularly in pharmaceuticals and environmental contexts.

This compound can be synthesized through the chlorination of para-xylene, where hydrogen atoms are replaced by chlorine in the presence of a catalyst such as ferric chloride. This process yields a compound with significant reactivity due to the presence of multiple chlorine substituents.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through various mechanisms:

  • Nucleophilic Substitution : The chlorine atoms can be substituted by nucleophiles, leading to the formation of new compounds that may exhibit different biological properties.
  • Hydrolysis : In aqueous environments, it can hydrolyze to produce benzoic acid and hydrochloric acid, which may influence cellular processes.
  • Metabolic Pathways : Studies suggest that chlorinated compounds can interfere with metabolic pathways in organisms, potentially leading to toxic effects or altering normal physiological functions.

Cytotoxicity and Genotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. For example, studies have shown that exposure to this compound can lead to increased cell death in human liver cells (HepG2) and other cancer cell lines. The cytotoxicity is often linked to oxidative stress and DNA damage mechanisms .

Case Studies

  • Occupational Exposure : A cohort study involving workers in chemical manufacturing revealed elevated rates of respiratory cancers associated with exposure to chlorinated compounds during production processes. The study highlighted the need for stringent safety measures when handling such chemicals .
  • Environmental Impact : Research on the environmental persistence of this compound indicates that it can accumulate in aquatic systems, posing risks to aquatic life. Bioaccumulation studies have shown that this compound can affect the reproductive systems of fish and other organisms.

Summary of Biological Effects

Biological Activity Effect Reference
CytotoxicityIncreased cell death
GenotoxicityDNA damage
Carcinogenic potentialTumor formation in animal studies
Environmental persistenceBioaccumulation in aquatic life

Properties

IUPAC Name

1,4-dichloro-2-(trichloromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl5/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRCWOBJTVTICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147116
Record name 1,4-Dichloro-2-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10541-71-6
Record name 1,4-Dichloro-2-(trichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10541-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2-(trichloromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dichloro-2-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichloro-2-(trichloromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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